5-formyl-1H-pyrrole-3-carbonitrile
Description
Significance of Pyrrole (B145914) Scaffold in Organic Synthesis and Medicinal Chemistry
The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic synthesis and medicinal chemistry. fluorochem.co.uknih.gov Its structural motif is found in a vast number of natural products, pharmaceuticals, and advanced materials. chemicalbook.comgoogle.com The unique electronic nature of the pyrrole ring, characterized by a π-electron-rich system, allows it to participate in a variety of chemical transformations, making it a versatile building block for the construction of more complex molecular architectures. chemicalbook.com
In medicinal chemistry, the pyrrole ring is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity and selectivity. fluorochem.co.uknih.gov This has led to the development of numerous pyrrole-containing drugs with diverse therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory agents. fluorochem.co.ukchemicalbook.combldpharm.com The pyrrole core can be readily functionalized at various positions, enabling the fine-tuning of its steric and electronic properties to optimize biological activity. google.com This inherent versatility has made the synthesis of substituted pyrroles a major focus of research, with continuous efforts to develop novel and efficient synthetic methodologies. fluorochem.co.ukontosight.ai
Electron-Withdrawing Substituent Effects in Pyrrole Systems
The introduction of electron-withdrawing groups (EWGs) onto the pyrrole ring significantly modulates its electronic properties and reactivity. chemicalbook.com EWGs, such as formyl (-CHO) and cyano (-CN) groups, decrease the electron density of the aromatic ring through inductive and resonance effects. chemicalbook.comrsc.org This deactivation of the pyrrole ring has several important consequences for its chemical behavior.
Firstly, the presence of EWGs can influence the regioselectivity of further electrophilic substitution reactions. chemicalbook.com The electron-deficient nature of the substituted ring makes it less susceptible to electrophilic attack compared to the unsubstituted pyrrole. Secondly, EWGs enhance the acidity of the N-H proton, facilitating N-substitution and other reactions involving the nitrogen atom. chemicalbook.com Furthermore, these substituents can act as reactive handles for subsequent chemical transformations. For instance, a formyl group can undergo oxidation, reduction, or condensation reactions, while a cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The strategic placement of EWGs is therefore a powerful tool for chemists to control the reactivity and synthetic utility of the pyrrole scaffold. chemicalbook.comuni.lu
Overview of 5-formyl-1H-pyrrole-3-carbonitrile as a Key Intermediate
This compound is a prime example of a substituted pyrrole that serves as a valuable intermediate in organic synthesis. synquestlabs.com This compound incorporates two distinct electron-withdrawing groups: a formyl group at the 5-position and a carbonitrile group at the 3-position. This substitution pattern renders the pyrrole ring electron-deficient and imparts a unique reactivity profile to the molecule.
The presence of both the formyl and cyano groups on the pyrrole core makes this compound a versatile precursor for the synthesis of a variety of more complex heterocyclic systems. For example, it is a key building block in the synthesis of certain pharmaceutical intermediates. chemicalbook.com The formyl group can serve as an electrophilic site for reactions with nucleophiles, while the carbonitrile group can be transformed into other functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | synquestlabs.combldpharm.com |
| Molecular Weight | 120.11 g/mol | uni.lu |
| CAS Number | 40740-39-4 | synquestlabs.combldpharm.com |
The synthesis of derivatives of this compound has been explored through various methods. For instance, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a related structure, involves the reduction of the corresponding carbonitrile. google.com This highlights the utility of the cyano group in this compound as a precursor to the formyl group.
Table 2: Related Substituted Pyrrole Carbonitriles and their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5-formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile | C₈H₈N₂O | 148.16 | Methyl groups provide additional steric and electronic influence. chemicalbook.com |
| 5-formyl-1-methyl-1H-pyrrole-3-carbonitrile | C₇H₆N₂O | 134.14 | N-methylation alters solubility and reactivity. chemicalbook.com |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | C₁₁H₇FN₂ | 186.18 | Aryl substitution for building more complex drug-like molecules. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-formyl-1H-pyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c7-2-5-1-6(4-9)8-3-5/h1,3-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFVPMMFARCLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-39-4 | |
| Record name | 5-formyl-1H-pyrrole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Formyl 1h Pyrrole 3 Carbonitrile and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the functionalized pyrrole (B145914) ring in a minimal number of steps, often through multicomponent reactions that enhance efficiency and atom economy.
Vilsmeier-Haack Formylation Strategies for Pyrroles
The Vilsmeier-Haack reaction is a classic and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. ijpcbs.comhud.ac.uk This reaction typically utilizes a Vilsmeier reagent, a halomethyleniminium salt, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3) or oxalyl chloride. ijpcbs.comcdnsciencepub.com The electrophilic Vilsmeier reagent then attacks the pyrrole ring, leading to the introduction of a formyl group.
For pyrrole substrates, formylation predominantly occurs at the C2 and C5 positions due to the higher electron density at these locations. However, the regioselectivity can be influenced by the steric and electronic nature of existing substituents on the pyrrole ring and the reaction conditions. cdnsciencepub.comresearchgate.net For instance, the formylation of ethyl pyrrole-3-acetate with DMF and oxalyl chloride showed a temperature-dependent ratio of 2- and 5-substituted isomers. cdnsciencepub.com At 0°C, the ratio was 40:60, which could be improved to 60:40 at -26°C with the addition of hexamethylphosphoric triamide. cdnsciencepub.com
While a direct, high-yield synthesis of 5-formyl-1H-pyrrole-3-carbonitrile via Vilsmeier-Haack formylation of a pre-existing pyrrole-3-carbonitrile is not extensively detailed in the provided results, the methodology is a cornerstone for producing formylated pyrroles. ijpcbs.com For example, the formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of the 5-formyl and 4-formyl isomers. nih.gov A modified Vilsmeier-Haack reaction on pyrrole and 1-methylpyrrole (B46729) has been adapted to directly synthesize the corresponding 2-nitriles. cdnsciencepub.com
| Reagent System | Substrate | Key Conditions | Outcome | Reference |
| POCl₃/DMF | Pyrrole | 80–100°C | Formylation at C2 and C5 | |
| Oxalyl chloride/DMF | Ethyl pyrrole-3-acetate | -26°C, Hexamethylphosphoric triamide | 60:40 ratio of 2- and 5-formyl isomers | cdnsciencepub.com |
| POCl₃/DMF | Ethyl 3-fluoro-1H-pyrrole-2-carboxylate | 90°C | Mixture of 5- and 4-formyl isomers | nih.gov |
One-Pot Cyclization and Functionalization Protocols
One-pot syntheses that combine cyclization and functionalization are highly desirable for their efficiency. These methods construct the pyrrole ring and introduce the formyl and cyano groups in a single, streamlined process.
A notable one-pot strategy involves the hydrogenation and subsequent cyclization of appropriately substituted malononitrile (B47326) precursors. For example, 2-(2-fluorobenzoyl)malononitrile can undergo hydrogenation and cyclization in a single reactor to produce formylated pyrroles. This approach, which can achieve high yields, suggests a viable pathway for the direct synthesis of this compound from a suitably designed malononitrile derivative. Another related method involves the cyclization of 2-[2-(2-fluorophenyl)-2-carbonyl]malononitrile in a hydrogen chloride-ethyl acetate (B1210297) solution to yield 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile, which can then be de-chlorinated and subsequently reduced to the corresponding 3-carbaldehyde. google.com
Three-component reactions offer a powerful tool for the rapid assembly of complex molecules. A highly efficient one-pot synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles has been developed through the reaction of α-hydroxyketones, oxoacetonitriles, and primary amines. mdpi.comnih.gov This method proceeds with high atom economy, with water being the only byproduct, and can achieve yields of up to 90%. nih.gov The reaction is typically catalyzed by acetic acid in ethanol (B145695) at elevated temperatures. mdpi.comnih.gov This strategy allows for the creation of a diverse library of pyrrole-3-carbonitrile derivatives by varying the three starting components. mdpi.com A similar base-promoted three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols provides a direct route to 2-alkyloxy-1H-pyrrole-3-carbonitrile derivatives. nih.gov
| Reactants | Catalyst | Solvent | Temperature | Product | Yield | Reference |
| α-Hydroxyketone, Oxoacetonitrile, Primary Amine | Acetic Acid | Ethanol | 70 °C | N-substituted 2,3,5-functionalized 3-cyanopyrrole | Up to 90% | nih.gov |
| D-(+)-fructose, Benzoylacetonitrile, Benzylamine | Acetic Acid | Ethanol | 70 °C | 1-benzyl-2-phenyl-5-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-pyrrole-3-carbonitrile | 77% | mdpi.comnih.gov |
| α-Hydroxy Ketone, Malonodinitrile, Alcohol | Base | - | - | 2-Alkyloxy-1H-pyrrole-3-carbonitrile | - | nih.gov |
The development of synthetic methods in aqueous media is a key goal of green chemistry. A catalyst-free, four-component reaction in water has been reported for the synthesis of highly functionalized pyrrole-3-carbonitriles. researchgate.netnih.gov This protocol involves the reaction of an aromatic aldehyde, malononitrile, an isocyanide, and a cyclic secondary amine, providing good yields of polysubstituted pyrroles. researchgate.net The use of water as a solvent and the multicomponent nature of the reaction make it an environmentally benign and efficient approach. researchgate.netnih.gov
Sequential Functionalization Routes
Sequential functionalization provides a more controlled, stepwise approach to the synthesis of this compound. This strategy involves the initial construction of a pyrrole core, followed by the sequential introduction of the desired functional groups. While potentially longer, this method allows for precise control over the substitution pattern.
A common sequence involves:
Pyrrole Ring Formation: Construction of the pyrrole ring using established methods like the Paal-Knorr or Hantzsch pyrrole synthesis. ekb.eg
Formylation: Introduction of the formyl group, typically at the C2 or C5 position, using the Vilsmeier-Haack reaction.
Cyanation: Introduction of the cyano group at the C3 position. This can be achieved through various methods, such as nucleophilic substitution on a halogenated pyrrole intermediate.
An alternative sequential approach involves the development of N-aryl-pyrrole-3-carbaldehydes through a one-pot, sequential multicomponent reaction. rsc.org This process begins with the in situ formation of an imine from an aldehyde and an amine, followed by a Mannich reaction-cyclization with succinaldehyde, and finally, an oxidative aromatization step. rsc.orgrsc.org Although this method primarily yields C3-carbaldehydes, it highlights the potential of sequential one-pot procedures in accessing functionalized pyrroles. rsc.orgrsc.org
| Step | Method | Description | Reference |
| 1 | Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia. | |
| 2 | Vilsmeier-Haack Reaction | Electrophilic formylation of the pyrrole ring. | |
| 3 | Nucleophilic Cyanation | Displacement of a leaving group (e.g., halogen) with a cyanide source. |
Pyrrole Ring Construction Approaches
The foundational step in synthesizing this compound and its derivatives lies in the effective construction of the pyrrole ring. Several classical and modern synthetic methodologies are employed to achieve this, each offering distinct advantages in terms of substrate scope and reaction conditions.
Paal-Knorr Cyclization and its Modern Adaptations
The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by an acid and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com
Traditionally, the Paal-Knorr synthesis has been limited by harsh reaction conditions, such as prolonged heating in strong acids, which can be detrimental to sensitive functional groups. rgmcet.edu.in However, numerous modern adaptations have been developed to overcome these limitations, making it a more versatile and "greener" approach. rgmcet.edu.in These modifications include the use of various Brønsted or Lewis acids as catalysts to promote the condensation reaction under milder conditions. rgmcet.edu.in For instance, weak acids like acetic acid can accelerate the reaction, while maintaining a pH above 3 is crucial to avoid the formation of furan (B31954) byproducts. organic-chemistry.org
Recent advancements have focused on the use of heterogeneous and recyclable catalysts, such as silica (B1680970) sulfuric acid (SiO2-OSO3H), which allow for the synthesis of N-substituted pyrroles at room temperature under solvent-free conditions. rgmcet.edu.in Other innovative approaches include the use of L-proline as a catalyst, which has proven effective in constructing the pyrrole core and has been extended to the synthesis of more complex scaffolds like pyrrolo[2,1-a]isoquinolines. rsc.org Microwave-assisted and mechanochemical methods have also been employed to enhance reaction efficiency and reduce environmental impact. mdpi.com
The versatility of the Paal-Knorr reaction allows for the synthesis of a wide range of substituted pyrroles by varying the 1,4-dicarbonyl precursor and the amine component. wikipedia.org This adaptability is crucial for the synthesis of precursors to this compound.
Metal-Catalyzed Cyclization of Unconjugated Ynone Starting Materials
A significant strategy for synthesizing pyrrole derivatives involves the metal-catalyzed cyclization of unconjugated ynones. researchgate.netdergipark.org.tr Unconjugated ynones are characterized by having at least one carbon atom separating the carbonyl group and the alkyne functionality. researchgate.net This methodology has been explored for the synthesis of various substituted pyrroles, including those with propargyl groups. dergipark.org.tr
In a typical reaction, unconjugated ynone derivatives, such as α-propargyl acetophenones, are reacted with amines in the presence of a metal catalyst. dergipark.org.tr Gold(III) chloride has been identified as a particularly effective catalyst for such cyclization reactions. researchgate.net The reaction proceeds to furnish polysubstituted pyrroles, and it has been noted that various functional groups on the ynone derivatives are well-tolerated, with only a slight impact on the product yield. researchgate.net
This method provides a direct route to highly functionalized pyrroles and has been successfully applied to the synthesis of N-ureido pyrrole derivatives from the reaction of α-propargyl acetophenone (B1666503) and α-propargyl-β-ketoesters with semicarbazide (B1199961) in a one-pot synthesis. researchgate.net The ability to construct the pyrrole ring with multiple substitution patterns makes this a valuable approach for accessing precursors to complex pyrrole-based compounds.
Decarboxylative Reactions with Cyclic Carbonates and Amines
A modern and efficient approach for the synthesis of highly functionalized pyrroles involves a palladium-catalyzed decarboxylative reaction between readily available cyclic carbonates and amines. organic-chemistry.orgacs.orgacs.org This method is notable for its mild reaction conditions, often proceeding at room temperature and open to the air, and for generating only carbon dioxide and water as byproducts, aligning with the principles of green chemistry. organic-chemistry.orgacs.org
The reaction provides a modular approach to pyrrole synthesis, where the substitution pattern of the resulting pyrrole can be easily controlled by varying the functional groups on both the cyclic carbonate and the amine substrates. acs.org Mechanistic studies have indicated that the stereoselective formation of a (Z)-configured γ-amino ketone intermediate is a critical factor for the success of this transformation. acs.orgresearchgate.net
This protocol has demonstrated a broad scope with respect to the amine partner and is suitable for the derivatization of bioactive compounds. organic-chemistry.orgacs.org The ability to install diverse substituents on the pyrrole skeleton makes this a powerful tool for generating a library of pyrrole derivatives. researchgate.net
Domino Reactions of 2H-Azirines
Domino reactions involving 2H-azirines have emerged as a versatile and step-economical strategy for the synthesis of substituted pyrroles. organic-chemistry.orgorganic-chemistry.org 2H-Azirines are high-energy, three-membered heterocyclic compounds that can act as synthetic equivalents of a C-C-N synthon. researchgate.net
One notable example is the chemodivergent synthesis of trisubstituted pyrroles from the domino reaction of 2H-azirines and acetone (B3395972). organic-chemistry.orgacs.org Under basic conditions, acetone functions as a nucleophile, reacting with the 2H-azirine to furnish a pyrrole. organic-chemistry.orgacs.org This reaction is scalable and tolerates a range of substituents on the 2H-azirine, including both electron-donating and electron-withdrawing groups on the aromatic rings. acs.org
Another approach involves the copper-catalyzed domino reaction of 2H-azirines with tetramic acid derivatives, which leads to the formation of hexahydropyrrolo[3,4-b]pyrroles. researchgate.net Furthermore, a facile route to 1-alkyl-3-(1H-pyrrol-3-yl)-1H-imidazol-3-ium bromides has been developed through a domino reaction of 2H-azirines with 1-alkyl-3-phenacyl-1H-imidazolium bromides in the presence of triethylamine. nih.gov These examples highlight the utility of 2H-azirines as valuable building blocks in the construction of diverse pyrrole-containing heterocyclic systems.
Regioselective Formylation Strategies
The introduction of a formyl group onto the pyrrole ring is a critical step in the synthesis of this compound. The Vilsmeier-Haack reaction is the most common method for this transformation. thieme-connect.com This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407), such as N,N-dimethylformamide (DMF), to generate a Vilsmeier reagent, a halomethyleniminium salt, which acts as the electrophile. ijpcbs.com
A significant challenge in the formylation of pyrroles is controlling the regioselectivity. Under standard Vilsmeier-Haack conditions, formylation predominantly occurs at the α-position (C2 or C5) of the pyrrole ring due to the higher stability of the resulting intermediate. thieme-connect.comwikipedia.org To achieve formylation at the β-position (C3 or C4), several strategies have been developed.
One effective approach is to introduce a sterically bulky and easily removable protecting group on the pyrrole nitrogen. This steric hindrance blocks the electrophile from attacking the α-position, thereby directing formylation to the less hindered β-position. thieme-connect.com For example, the use of a triisopropylsilyl (TIPS) group on the nitrogen atom leads to almost exclusive β-formylation. thieme-connect.com
Another strategy involves modifying the Vilsmeier reagent itself. The use of sterically crowded formamides, such as N,N-diisopropylformamide or N,N-diphenylformamide, in place of DMF can significantly increase the yield of the β-formylated product. thieme-connect.com The choice of formamide can be tailored to optimize the regioselectivity based on the specific pyrrole substrate. thieme-connect.com These methods provide crucial control over the position of formylation, enabling the synthesis of specifically substituted pyrrole carbaldehydes.
Cyanation Reactions for Carbonitrile Introduction
The introduction of a carbonitrile (cyano) group at the C3 position of the pyrrole ring is a key transformation in the synthesis of this compound. Various cyanation methods have been developed to achieve this functionalization.
One common approach involves the use of safe and accessible cyanide sources in metal-catalyzed reactions. For instance, a copper-mediated cyanation of heteroarene C-H bonds has been developed using a combination of ammonium (B1175870) iodide and DMF as a non-toxic cyanating agent. researchgate.net This method has been shown to be effective for the C3-cyanation of indoles, a related heterocyclic system, suggesting its potential applicability to pyrroles. researchgate.net Mechanistic studies indicate that such reactions can proceed through an initial iodination step followed by cyanation. researchgate.net
Another strategy involves the use of N-substituted 3-bromopyrrole as a starting material. wikipedia.org The bromine atom at the C3 position can then be displaced by a cyanide nucleophile in a subsequent reaction. This two-step process allows for the regioselective introduction of the cyano group.
Furthermore, electrochemical methods have been explored for C–H functionalization. While not directly reported for the cyanation of the pyrrole ring at the C3 position to yield the target molecule, electrochemical C(sp³)–H amination has been successfully applied to alkyl-substituted pyrroles, demonstrating the potential of electrosynthesis for selective functionalization. rsc.org Additionally, a one-step multicomponent reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can directly lead to the formation of N-substituted 2,3,5-functionalized 3-cyanopyrroles, offering a direct route to the desired carbonitrile functionality. nih.gov
Advanced Synthetic Techniques and Catalysis
Advanced synthetic strategies are pivotal in constructing the pyrrole-3-carbonitrile framework. These techniques leverage various catalytic systems to facilitate complex chemical transformations under optimized conditions, leading to high yields and purity of the desired products.
Heterogeneous Catalysis in Pyrrole-3-carbonitrile Synthesis
Heterogeneous catalysts are instrumental in modern organic synthesis, offering significant advantages such as ease of separation from the reaction mixture, potential for recycling, and enhanced stability. researchgate.net Their application in the synthesis of pyrrole-3-carbonitriles has led to the development of efficient and environmentally friendly protocols. researchgate.net
Palladium-on-carbon (Pd/C) is a versatile and widely used heterogeneous catalyst in organic chemistry. researchgate.net In the context of pyrrole-3-carbonitrile synthesis, it is particularly effective for hydrogenation and dehalogenation reactions.
A notable application involves a dual-catalyst system where Pd/C is used in conjunction with Raney Nickel for the synthesis of compounds like 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. smolecule.com In one specific multi-step synthesis, 10% Pd/C is used as the primary catalyst for an initial reduction step, operating at temperatures between 45-50°C for 8-9 hours under a hydrogen atmosphere. smolecule.com Another key use is the catalytic dechlorination of chloro-substituted pyrrole intermediates. For instance, 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile is converted to 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile using a 5% Pd-C catalyst, achieving a high yield of 91%. google.com
Furthermore, an efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using Pd/C in combination with HZSM-5 as a recyclable heterogeneous catalyst, achieving yields of up to 98%. researchgate.netresearchgate.net
Table 1: Applications of Pd/C Catalysis in Pyrrole-3-carbonitrile Synthesis
| Precursor | Product | Catalyst System | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-(2-fluorobenzoyl) malononitrile | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 10% Pd/C and Raney Nickel | Sequential reduction; 45-50°C (Pd/C step) | High | smolecule.com |
| 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 5% Pd-C | Catalytic dechlorination with H₂ | 91% | google.com |
HZSM-5, a zeolite catalyst, is valued for its shape-selective properties and strong acid sites. It has been successfully employed as a recyclable, heterogeneous catalyst in the synthesis of substituted 1H-pyrrole-3-carbonitriles. researchgate.netresearchgate.net
In a highly efficient, scalable, and environmentally friendly protocol, HZSM-5 is used in tandem with Pd/C. This dual system facilitates the intramolecular annulation of precursors to form a variety of 4,5-substituted 1H-pyrrole-3-carbonitriles with excellent yields, often between 85-97%. researchgate.net The reusability of the HZSM-5 catalyst is a key feature of this methodology, contributing to its sustainability. researchgate.netresearchgate.net Studies have shown that an HZSM-5 catalyst with a silica-to-alumina ratio of 240 can provide optimal product distribution. psu.edu The catalytic activity of HZSM-5 is attributed to its specific acidic properties, including both Brønsted and Lewis acid sites. researchgate.net
Table 2: HZSM-5 Catalysis in 4,5-substituted 1H-pyrrole-3-carbonitrile Synthesis
| Catalyst System | Reaction Type | Key Features | Yield | Reference |
|---|
Raney Nickel is a fine-grained solid catalyst composed primarily of nickel, known for its use in hydrogenation reactions. In the synthesis of pyrrole derivatives, it often serves in a complementary role to other catalysts like Pd/C. smolecule.com
A dual-catalyst approach for synthesizing 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile utilizes Raney Nickel in the second phase of a sequential reduction. smolecule.com After an initial reduction with Pd/C, the reaction mixture is treated with Raney Nickel (3-7% loading) at milder temperatures of 15-25°C for 15-16 hours. This step facilitates the final ring closure and ensures the complete conversion of intermediates to the desired pyrrole product. smolecule.com
Raney Nickel is also employed in the subsequent transformation of the nitrile group. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile can be reduced to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde under the catalytic action of Raney Nickel and a hydrogen source. google.com
Table 3: Raney Nickel in the Synthesis and Transformation of Pyrrole Derivatives
| Starting Material | Product | Catalyst | Conditions | Purpose | Reference |
|---|---|---|---|---|---|
| Intermediate from Pd/C reduction | 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Raney Nickel | 15-25°C, 15-16 hours | Final ring closure | smolecule.com |
Copper catalysis represents a significant area within transition metal-catalyzed reactions for pyrrole synthesis. researchgate.net A notable method involves the copper/nitroxyl-catalyzed aerobic oxidative coupling of diols and primary amines to access N-substituted pyrroles. nih.govorganic-chemistry.orgacs.org This reaction proceeds at room temperature using an oxygen balloon as the oxidant. nih.govorganic-chemistry.org The catalyst system, such as Cu(CH₃CN)₄OTf/ABNO (9-azabicyclo[3.3.1]nonane N-oxyl), demonstrates a broad substrate scope and good tolerance for sensitive functional groups, offering a practical and more sustainable alternative to methods requiring high temperatures. organic-chemistry.orgresearchgate.net While this specific methodology is for general N-substituted pyrroles, the principles of copper-catalyzed oxidative coupling are relevant to the broader field of pyrrole synthesis. researchgate.netresearchgate.net Additionally, copper ferrite (B1171679) nanoparticles have been explored as magnetically separable catalysts in three-component reactions for pyrrole synthesis, which simplifies catalyst recovery and reuse. smolecule.com
Table 4: Overview of Copper-Catalyzed Pyrrole Synthesis
| Catalyst System | Reactants | Product Type | Key Advantages | Reference |
|---|---|---|---|---|
| Cu/ABNO | Diols and primary amines | N-substituted pyrroles | Room temperature, uses O₂ as oxidant, broad substrate scope | nih.govorganic-chemistry.orgacs.org |
Phase Transfer Catalysis Conditions
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases (e.g., solid-liquid or liquid-liquid). tandfonline.comcrdeepjournal.org This is achieved by a phase transfer agent, such as a quaternary ammonium salt or a crown ether, which transports a reactant from one phase to another where the reaction can occur. tandfonline.comresearchgate.net
This methodology has been effectively applied to the synthesis of pyrrole-3-carbonitrile derivatives. A simple and convenient synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles was achieved through the reaction of N-aryl-2-chloroacetamides with malononitrile under PTC conditions. tandfonline.com A comparison of different PTC conditions revealed that solid-liquid PTC using 18-crown-6 (B118740) as the catalyst in acetonitrile (B52724) provided the best results, with yields ranging from 68-83%. tandfonline.com Liquid-liquid PTC using catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBHSO₄) also proved effective, yielding products in the 50-63% range. tandfonline.com
In other applications, tetrabutylammonium bromide (TBAB) has been used as a phase transfer catalyst in dioxane for the cycloaddition reaction of phenacyl malononitrile derivatives with various mercapto-compounds, producing substituted 1H-pyrrole-3-carbonitriles in high yields (61-90%). nih.govacs.org
Table 5: Comparison of Phase Transfer Catalysis Conditions for Pyrrole Synthesis
| PTC System | Catalyst | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Solid-Liquid | 18-crown-6 | Acetonitrile | 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles | 68-83% | tandfonline.com |
| Liquid-Liquid | Tetrabutylammonium hydrogen sulfate (TBHSO₄) | Methylene (B1212753) Chloride | 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles | 50-63% | tandfonline.com |
Solvent Optimization and Green Chemistry Principles in Synthesis
Solvent Effects in Key Synthetic Steps
The synthesis of this compound typically involves the construction of the pyrrole ring followed by formylation. The choice of solvent plays a crucial role in both stages.
Paal-Knorr Pyrrole Synthesis:
The Paal-Knorr reaction, a common method for forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine, is significantly influenced by the solvent. Research on the synthesis of substituted pyrroles has demonstrated a direct correlation between solvent polarity and reaction yield. In a study on the cerium(IV) ammonium nitrate (B79036) (CAN)-catalyzed Paal-Knorr reaction, a range of organic solvents were tested. The results, as summarized in the table below, indicate that polar protic solvents like methanol (B129727) and ethanol provide superior yields compared to less polar or aprotic solvents. This is attributed to the better solubility of the catalyst and the stabilization of charged intermediates in polar media.
| Solvent | Yield (%) |
|---|---|
| Toluene | 35 |
| Dichloromethane (CH2Cl2) | 45 |
| Acetonitrile (CH3CN) | 75 |
| Ethanol (EtOH) | 90 |
| Methanol (MeOH) | 96 |
Vilsmeier-Haack Formylation:
The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto the pyrrole ring. This reaction is conventionally carried out using phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF), which often serves as both the reagent and the solvent. rsc.org Studies on the Vilsmeier-Haack formylation of various heterocyclic compounds have shown that the reaction rate is only modestly affected by the polarity of the solvent. rsc.org However, the choice of solvent can be critical for substrate solubility and for managing reaction temperature. In the formylation of 2-methylpyrimidine-4,6-diol, for instance, DMF was found to be the optimal solvent, providing a higher yield in a shorter time compared to benzene (B151609), 1,2-dichloroethane, and o-xylene.
In the context of producing precursors to this compound, such as N-substituted 2,3,5-functionalized 3-cyanopyrroles, a one-pot, three-component reaction has been developed using ethanol as the solvent and acetic acid as a catalyst. nih.gov This approach offers a milder and more environmentally friendly alternative to traditional methods. nih.gov
Green Chemistry Approaches
The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the synthesis of pyrrole derivatives, this has led to the exploration of alternative reaction media and conditions.
Aqueous and Solvent-Free Conditions:
Significant efforts have been made to replace volatile organic solvents (VOCs) with more benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Several methods for pyrrole synthesis have been successfully adapted to aqueous conditions. acs.org
Solvent-free reactions represent another important green chemistry strategy, minimizing waste and simplifying purification processes. The Paal-Knorr synthesis of N-substituted pyrroles has been effectively carried out under solvent-free conditions, often with microwave irradiation to accelerate the reaction. These methods are not only environmentally friendly but can also lead to higher yields and shorter reaction times.
Alternative Green Solvents:
Beyond water, other green solvents have been investigated for pyrrole synthesis. These include:
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their low vapor pressure makes them a safer alternative to volatile organic compounds.
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. They share many of the advantageous properties of ionic liquids but are often cheaper and more biodegradable.
Ethanol and Methanol: As seen in the Paal-Knorr synthesis data, these alcohols can be effective and are considered greener alternatives to chlorinated solvents or hydrocarbons.
The table below summarizes various green chemistry approaches that have been applied to the synthesis of pyrrole derivatives, which are applicable to the synthesis of this compound.
| Strategy | Description | Examples of Application |
|---|---|---|
| Use of Water as a Solvent | Reactions are conducted in an aqueous medium, reducing the need for organic solvents. | Domino reactions of (E)-β-bromonitrostyrenes with enaminones. acs.org |
| Solvent-Free Synthesis | Reactions are carried out without a solvent, often using microwave or mechanical (ball-milling) energy. | Paal-Knorr synthesis of N-substituted pyrroles. |
| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign options. | Ethanol in the one-pot synthesis of functionalized 3-cyanopyrroles. nih.gov |
| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Cerium(IV) ammonium nitrate in Paal-Knorr synthesis. |
The ongoing development of solvent optimization and green chemistry principles is crucial for the sustainable production of valuable chemical compounds like this compound, ensuring both high efficiency and minimal environmental impact.
Chemical Reactivity and Transformation Mechanisms of 5 Formyl 1h Pyrrole 3 Carbonitrile
Reactions Involving the Formyl Group
The formyl group at the C5 position of the pyrrole (B145914) ring behaves as a typical aldehyde, undergoing a variety of oxidation, reduction, and condensation reactions.
Oxidation Reactions to Carboxylic Acids
The aldehyde functionality of 5-formyl-1H-pyrrole-3-carbonitrile can be readily oxidized to the corresponding carboxylic acid, yielding 4-cyano-1H-pyrrole-2-carboxylic acid. This transformation is a key step in the synthesis of more complex pyrrole derivatives. Common oxidizing agents can be employed for this purpose. For instance, studies on similar formylpyrrole structures, such as 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester, have shown that reagents like potassium permanganate (B83412) (KMnO₄) can effectively bring about this oxidation. scispace.comsunderland.ac.uk This reaction converts the formyl group into a carboxyl group, providing a new site for further chemical modifications, such as esterification or amide bond formation. The general transformation is analogous to the oxidation of 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde to 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid.
Table 1: Oxidation of Formylpyrrole Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester | Potassium permanganate (KMnO₄) | 5-carboxy-1H-pyrrole-2-carboxylic acid methyl ester | scispace.comsunderland.ac.uk |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | Not specified | 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid |
Reduction Reactions to Alcohols
The formyl group can be selectively reduced to a primary alcohol, forming 5-(hydroxymethyl)-1H-pyrrole-3-carbonitrile. This reaction is typically achieved using mild reducing agents to avoid the reduction of the carbonitrile group. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this selective transformation. scispace.comsunderland.ac.uknih.gov For example, the reduction of a related compound, 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester, with sodium borohydride yields the corresponding alcohol without affecting the ester group. scispace.comsunderland.ac.uk This selective reduction highlights the ability to functionalize the formyl group while preserving other reactive sites within the molecule. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce both the formyl and carbonitrile groups.
Table 2: Reduction of Formylpyrrole Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 5-formyl 3-cyanopyrroles | Sodium borohydride (NaBH₄) | 5-hydroxymethyl 3-cyanopyrroles | nih.gov |
| 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester | Sodium borohydride (NaBH₄) | 5-(hydroxymethyl)-1H-pyrrole-2-carboxylic acid methyl ester | scispace.comsunderland.ac.uk |
| 2,5-Diformyl-1H-pyrrole-3-carbonitrile | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary alcohols |
Condensation Reactions with Nucleophiles
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a wide array of condensation products. These reactions are fundamental in extending the carbon skeleton and introducing new functional groups. For instance, condensation with amines can form Schiff bases or enamines. researchgate.net Reactions with active methylene (B1212753) compounds, in what is known as the Knoevenagel condensation, can yield α,β-unsaturated systems. Furthermore, condensation with N-substituted pyrazole-5-amines has been shown to lead to the formation of fused heterocyclic systems like pyrazolo[3,4-b]pyridines. chim.it The reactivity of the formyl group also allows for its participation in multicomponent reactions, enabling the construction of complex molecular architectures in a single step. uni-rostock.de
Reactivity as an Aldehyde Moiety
Beyond the specific reactions mentioned above, the formyl group in this compound exhibits the general reactivity characteristic of aldehydes. This includes its use in Wittig reactions to form alkenes, and its ability to undergo reductive amination to produce aminomethyl derivatives. cdnsciencepub.com The formyl group is a key reactive center, allowing for a multitude of functional group interconversions. scispace.comsunderland.ac.uk Its presence, in conjunction with the carbonitrile, makes the molecule a versatile building block for the synthesis of polyfunctional pyrroles and other heterocyclic systems. organic-chemistry.org
Reactions Involving the Carbonitrile Group
The carbonitrile group at the C3 position is a versatile functional group that can undergo several important transformations.
Nucleophilic Substitution Reactions
While the term "nucleophilic substitution" at a nitrile is less common than for alkyl or acyl halides, the carbonitrile group can be replaced by other functional groups under specific conditions. More accurately, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations involve nucleophilic attack at the electrophilic carbon of the nitrile. For example, the hydrolysis of the nitrile to a carboxylic acid can be achieved under acidic or basic conditions. The reduction of the nitrile group to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Another important reaction is the partial reduction of the nitrile to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H), which provides an alternative route to formylpyrrole derivatives. globaljournals.org
Cyclization Reactions to Form Fused Heterocycles
This compound is a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the participation of the formyl group and an adjacent nitrogen or carbon atom on the pyrrole ring, leading to the formation of new rings.
For instance, N-propargylated pyrrole derivatives bearing a carbonyl group at the C-2 position can undergo cyclization with hydrazine (B178648) monohydrate to yield 5H-pyrrolo[2,1-d] chim.itthieme-connect.comtriazepine derivatives. researchgate.net Similarly, gold-catalyzed cyclization of N-propargyl pyrrole and indole (B1671886) derivatives can lead to the formation of pyrazolodiazepinoindole, pyrazolopyrazinoindole, and pyrrolopyrazinoindole skeletons. researchgate.net
Another strategy involves the reaction of 5-aminopyrroles with 3-substituted indoles, which can afford heteroannulated benzo[c] naphthyridin-5(6H)-ones through a domino indole-cleavage/cyclocondensation and subsequent lactam formation. uni-rostock.de Furthermore, the reaction of 2-amino-pyrrole-3-carbonitriles with triethylorthoformate yields amidines that can be further reacted with ammonia, hydrazine hydrate, or amines to furnish pyrrolo[2,3-d]pyrimidines. ekb.eg
The table below summarizes some examples of cyclization reactions involving pyrrole derivatives to form fused heterocycles.
| Starting Material | Reagent(s) | Product | Reference |
| N-propargyl pyrrole-2-carbaldehyde | Hydrazine monohydrate | 5H-pyrrolo[2,1-d] chim.itthieme-connect.comtriazepine | researchgate.net |
| N-propargyl 2-(1H-pyrazol-5-yl)-1H-indole | Gold catalyst | Pyrazolodiazepinoindole | researchgate.net |
| 5-aminopyrrole | 3-substituted indole | Benzo[c] naphthyridin-5(6H)-one | uni-rostock.de |
| 2-amino-pyrrole-3-carbonitrile | Triethylorthoformate, then NH3 | Pyrrolo[2,3-d]pyrimidine | ekb.eg |
Pyrrole Ring Reactivity and Substituent Effects
The reactivity of the pyrrole ring in this compound is significantly modulated by the presence of the electron-withdrawing formyl and nitrile groups. These substituents deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack.
Electrophilic Aromatic Substitution on the Pyrrole Ring
Pyrrole itself is highly reactive towards electrophiles, with a preference for substitution at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate. onlineorganicchemistrytutor.com However, the presence of strong electron-withdrawing groups like formyl and nitrile deactivates the pyrrole ring, making electrophilic substitution more difficult. When such reactions do occur, the substitution is directed to the β-position (C4). For example, the Friedel-Crafts acetylation of 2-pyrrolecarbonitrile gives the 4-acetyl derivative. researchgate.net
Common electrophilic substitution reactions for pyrroles include:
Nitration: Introduction of a nitro group.
Sulfonation: Introduction of a sulfonic acid group.
Acylation: Introduction of an acyl group (e.g., Vilsmeier-Haack reaction). mdpi.com
Halogenation: Introduction of a halogen atom.
Nucleophilic Attacks on the Electron-Deficient Pyrrole Core
The electron-withdrawing formyl and nitrile groups make the pyrrole ring in this compound susceptible to nucleophilic attack. This is in contrast to the typical reactivity of unsubstituted pyrrole, which is generally unreactive towards nucleophiles. The increased electrophilicity of the pyrrole core allows for reactions that are not commonly observed in simple pyrroles. For instance, methoxy (B1213986) groups on a pyrrole ring may direct electrophilic substitution, whereas formyl groups would likely favor nucleophilic attacks at the electron-deficient pyrrole core.
Regioselectivity in Ring Functionalization
The directing effects of the substituents on the pyrrole ring play a crucial role in determining the regioselectivity of functionalization. In this compound, the formyl group at C5 and the nitrile group at C3 dictate the positions of further substitution.
For electrophilic substitution, the deactivating nature of both groups makes the remaining C4 position the most likely site for attack, as seen in the acetylation of 2-pyrrolecarbonitrile. researchgate.net In cases of nucleophilic attack, the positions ortho and para to the electron-withdrawing groups (C2 and C4) become activated. The specific regioselectivity will depend on the nature of the nucleophile and the reaction conditions.
The use of directing groups can also control regioselectivity. For example, the pyrrole moiety itself can act as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)–H bonds in 2-phenylpyrroles, leading to selective alkylation or benzylation at the ortho-position of the benzene (B151609) ring. acs.org
Modulation of Reactivity by Electron-Withdrawing Groups
The formyl (-CHO) and nitrile (-CN) groups are potent electron-withdrawing groups that significantly decrease the electron density of the pyrrole ring. This has several consequences for the reactivity of this compound:
Decreased Nucleophilicity: The pyrrole ring is less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted pyrrole.
Increased Acidity: The N-H proton becomes more acidic, facilitating deprotonation and subsequent N-substitution reactions.
Enhanced Electrophilicity: The pyrrole ring becomes more electrophilic and susceptible to nucleophilic attack.
Stabilization: The nitrile group can enhance the thermal stability of the molecule.
The combination of a formyl group, which enhances electrophilicity and enables condensation reactions, and a nitrile group, which introduces polarity and serves as a precursor for other functional groups, makes this compound a valuable and versatile intermediate in organic synthesis.
Ring Transformation Reactions from Related Heterocycles
Pyrrole derivatives, including those with formyl and nitrile substituents, can be synthesized through the ring transformation of other heterocyclic systems. These reactions often involve ring-opening of a starting heterocycle followed by recyclization to form the pyrrole ring.
One notable example is the transformation of 2,5-diaminothiophene-3,4-dicarbonitrile into 5-amino-2-mercaptopyrrole-3,4-dicarbonitrile in an alkaline medium. ekb.eg Another route involves the reduction of iminopyridazines or dihydropyridazines to produce 2-aminopyrrole-3-carbonitriles. ekb.eg Furthermore, oxazole (B20620) derivatives can undergo 1,3-dipolar cycloaddition reactions to provide a synthetic pathway to pyrroles. ekb.eg The rearrangement of isoxazolines induced by methoxide (B1231860) can also lead to the formation of functionalized pyrrole structures. ekb.eg
The following table provides examples of ring transformations yielding pyrrole derivatives.
| Starting Heterocycle | Reagent(s)/Conditions | Resulting Pyrrole Derivative | Reference |
| 2,5-Diaminothiophene-3,4-dicarbonitrile | Alkaline medium | 5-Amino-2-mercaptopyrrole-3,4-dicarbonitrile | ekb.eg |
| Iminopyridazine | Reduction | 2-Aminopyrrole-3-carbonitrile | ekb.eg |
| Oxazole | 1,3-Dipolar cycloaddition | Substituted pyrrole | ekb.eg |
| Isoxazoline | Methoxide | Functionalized pyrrole | ekb.eg |
Theoretical and Computational Studies in Pyrrole 3 Carbonitrile Research
Molecular Structure and Electronic Properties Investigations
Computational studies, particularly those employing Density Functional Theory (DFT), offer a microscopic view of the structural and electronic characteristics of 5-formyl-1H-pyrrole-3-carbonitrile. These investigations are fundamental to predicting the molecule's behavior in various chemical environments.
Conformation and Geometry Analysis
The geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using computational methods. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, are commonly used to optimize the molecular structure. researchgate.net For substituted pyrroles, the planarity of the pyrrole (B145914) ring is a key feature. In many pyrrole derivatives, the substituents, such as a formyl group, are predicted to be in the same plane as the pyrrole ring due to resonance effects. researchgate.net This planar conformation is often the most stable. The presence of both electron-withdrawing formyl and cyano groups on the pyrrole ring influences its geometry.
Table 1: Predicted Structural Parameters for Pyrrole Derivatives
| Parameter | Predicted Value | Method |
| C-C Bond Length | Varies | B3LYP/6-311++G(d,p) |
| C-N Bond Length | Varies | B3LYP/6-311++G(d,p) |
| Dihedral Angles | Near 0° for planar conformers | B3LYP/6-311++G(d,p) |
Note: Specific values for this compound require dedicated computational studies. The data presented is based on general findings for substituted pyrroles.
Quantum Chemical Calculations of Aromaticity
The aromaticity of the pyrrole ring in this compound can be quantitatively assessed using quantum chemical calculations. Aromaticity is a key determinant of the stability and reactivity of the compound. Indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are commonly calculated to evaluate the degree of π-electron delocalization in the pyrrole ring. researchgate.net The HOMA index is based on the deviation of bond lengths from an ideal aromatic system, while NICS values are calculated at the center of the ring to probe the magnetic shielding, with negative values indicating aromaticity. mdpi.com The introduction of electron-withdrawing substituents like the formyl and cyano groups can influence the aromaticity of the pyrrole ring. researchgate.net
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.
Reaction Pathway Prediction and Optimization
DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, helping to predict the most likely reaction pathways. polimi.itresearchgate.net For instance, in the synthesis of pyrrole derivatives, computational studies can identify key intermediates and transition states, providing a detailed step-by-step description of the reaction mechanism. nih.gov These calculations can help optimize reaction conditions by identifying the factors that lower the activation energy barriers. For example, in multi-component reactions leading to functionalized pyrroles, computational modeling can rationalize the observed regioselectivity by comparing the energies of different possible reaction channels. uni-rostock.de
Transition State Analysis
The identification and characterization of transition states are crucial for understanding the kinetics of a reaction. Computational methods allow for the precise location of transition state structures on the potential energy surface and the calculation of their energies. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction. Analysis of the vibrational frequencies of the transition state structure confirms that it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). mdpi.com By examining the geometry of the transition state, researchers can gain insights into the key bond-forming and bond-breaking events that occur during the reaction. acs.org This information is invaluable for designing more efficient synthetic routes and for understanding the factors that control the stereoselectivity and regioselectivity of reactions. frontiersin.org
Structure-Activity Relationship (SAR) Elucidation
The exploration of Structure-Activity Relationships (SAR) for pyrrole-3-carbonitrile derivatives is crucial for optimizing their biological activity. Computational chemistry plays a pivotal role in this process, enabling the rational design of more potent and selective compounds.
Computational Approaches to SAR Studies
Computational methods provide profound insights into how structural modifications of the pyrrole-3-carbonitrile scaffold influence its biological function. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example, creating statistical models that correlate chemical structures with biological activities.
For instance, a 3D-QSAR study on a series of pyrrole derivatives as potential antitubercular agents utilized Topomer Comparative Molecular Field Analysis (CoMFA). researchgate.net This approach yielded a robust model with a high cross-validated correlation coefficient (q²) of 0.815 and a non-cross-validated correlation coefficient (r²) of 0.973, indicating strong predictive power. researchgate.net Such models are invaluable for predicting the activity of novel, unsynthesized compounds and for generating graphical representations that show how different molecular fields (steric, electrostatic) impact activity. In other research, computational predictions guided by X-ray crystal structures have been instrumental in the design and optimization of pyrrole-based inhibitors targeting enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov Studies have also noted that analogs featuring a 5-formyl group tend to exhibit stronger induction of apoptosis compared to those with methyl groups, a critical finding for anticancer research.
Table 1: Example of 3D-QSAR Model Parameters for Pyrrole Derivatives
| Parameter | Value | Significance |
| Cross-validated correlation coefficient (q²) | 0.815 | Indicates good internal model predictivity. researchgate.net |
| Non-cross-validated correlation coefficient (r²) | 0.973 | Shows a strong correlation between predicted and observed activities for the training set. researchgate.net |
| Standard Error of Prediction (SEP) | 0.36 | Represents the standard deviation of the prediction errors. researchgate.net |
| Number of Components | 6 | The optimal number of principal components used to build the model. researchgate.net |
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique extensively used to predict the preferred orientation of a ligand when bound to a target protein. This analysis is fundamental for understanding the binding mode of pyrrole-3-carbonitrile derivatives and for explaining their biological activity at a molecular level.
Derivatives of 1H-pyrrole have been the subject of numerous docking studies to explore their potential as inhibitors for various therapeutic targets. These include enzymes like EGFR kinase, CDK2, DNA gyrase, and cyclooxygenase-2 (COX-2). tandfonline.comnih.govscirp.org For example, docking studies of fused 1H-pyrrole derivatives into the ATP binding site of EGFR helped in designing compounds with potent anticancer activity. nih.gov Similarly, computational optimization of a pyrrole series targeting the Plasmodium falciparum DHODH enzyme was guided by docking and confirmed by X-ray crystallography, which validated the predicted binding modes. nih.gov These analyses reveal how the pyrrole core and its substituents fit within the receptor's binding pocket, guiding further chemical modifications to enhance affinity and selectivity.
Table 2: Molecular Docking Studies of Pyrrole-3-carbonitrile Derivatives
| Pyrrole Derivative Class | Protein Target | Key Finding from Docking |
| Fused 1H-pyrroles | EGFR/CDK2 | Designed compounds fit the essential pharmacophoric features of the ATP binding site. nih.gov |
| Pyrrole-based inhibitors | P. falciparum DHODH | Computational predictions guided the optimization of substituents interacting with the aryl and chiral amide binding pockets. nih.gov |
| Pyrrole-3-carbonitriles | Cyclooxygenase-2 (COX-2) | Identified key hydrophobic interactions and hydrogen bonds responsible for inhibitory activity. scirp.org |
| Pyrrole analogs | EGFR Kinase | AutoDock Vina was used to identify binding affinities and poses within the kinase domain. |
Ligand-Target Interactions
The specific molecular interactions between a ligand and its biological target are the foundation of its mechanism of action. For pyrrole-3-carbonitrile derivatives, studies have identified several crucial interactions that determine their inhibitory potency.
A SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed that the 3-carbonitrile group is important for inhibitory activity against metallo-β-lactamases. uq.edu.au In the development of tubulin inhibitors, docking analysis showed that certain pyrrole derivatives occupy the colchicine (B1669291) binding site, where they form a π-cation interaction with a key lysine (B10760008) residue (Lys352). researchgate.net In another study on serotonin (B10506) receptor antagonists, binding mode analysis showed that the ligand formed critical hydrogen bonds with an aspartate residue (Asp3.32). uj.edu.pl These interactions, which include hydrogen bonds, hydrophobic contacts, and π-stacking, are essential for stabilizing the ligand-protein complex and are a primary focus for optimization in drug design.
Spectroscopic and Spectrometric Characterization Support for Structural Elucidation
The unambiguous determination of the chemical structure of this compound and its derivatives relies on a combination of spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the principal tools used for this purpose.
The structural characterization of novel pyrrole derivatives is consistently supported by a suite of analytical data.
¹H NMR spectra typically show characteristic signals for the pyrrole ring protons, as well as a distinct singlet for the formyl proton (-CHO) often found downfield around 9-10 ppm. nih.govajol.info
¹³C NMR spectra provide evidence for all carbon atoms, including the nitrile carbon (C≡N) and the carbonyl carbon of the formyl group. nih.govscirp.orgajol.info
IR spectroscopy is used to identify key functional groups. A strong absorption band for the nitrile group (C≡N) is typically observed in the range of 2217–2226 cm⁻¹, while the formyl carbonyl (C=O) stretch appears around 1670-1700 cm⁻¹. scirp.orgchemrxiv.org The N-H stretch of the pyrrole ring is visible as a broader band around 3300-3400 cm⁻¹.
Mass Spectrometry confirms the molecular weight of the synthesized compounds through the observation of the molecular ion peak (M+). scirp.orgajol.infochemrxiv.org For the parent compound, this compound, predicted collision cross-section (CCS) values have been calculated for various adducts, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu
Table 3: Spectroscopic and Spectrometric Data for Selected Pyrrole-3-carbonitrile Derivatives
| Compound | ¹H NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spec (m/z) |
| 5-Formyl-2,5-dihydro-1-(5-methylthiazol-2-yl)-2-oxo-4-phenyl-1H-pyrrole-3-carbonitrile | 8.19 (d, 1H, CHO), 7.71 (s, 1H, CH), 7.69 (s, 1H, CH), 7.19-7.54 (m, 5H, Ar-H), 2.32 (s, 3H, CH₃) chemrxiv.org | 2226 (C≡N), 1672, 1605 (C=O) chemrxiv.org | Found: 309.73 (M+) chemrxiv.org |
| 2-Amino-4-(4-chlorophenyl)-1-(3-trifluoromethylphenyl)-1H-pyrrole-3-carbonitrile | 8.45 (s, 2H, NH₂), 7.86 (d, 2H), 7.64 (s, 1H), 7.31-7.38 (m, 3H), 7.22 (d, 2H), 7.07 (s, 1H, CH-pyrrole) scirp.org | 3427, 3300 (NH₂), 2224 (C≡N) scirp.org | Found: 361 (M+) scirp.org |
| 4-Amino-6-oxo-1-phenyl-2-(p-tolyl)-6,7-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 12.01 (s, 1H, NH), 8.40 (s, 2H, NH₂), 7.08-7.31 (m, 9H, Ar-H), 6.84 (s, 1H, CH-pyrrole), 2.25 (s, 3H, CH₃) ajol.info | 3346, 3108 (NH, NH₂), 2196 (C≡N), 1710 (C=O) ajol.info | Found: 340.04 (M+) ajol.info |
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Precursor for Pharmaceutical Intermediates
5-Formyl-1H-pyrrole-3-carbonitrile serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates, particularly those based on fused heterocyclic systems. The pyrrole (B145914) ring is a common scaffold in numerous natural products and synthetic drugs, and the dual functionality of this compound allows for the construction of complex molecular architectures. rsc.orguni-rostock.de
The formyl and cyano groups are synthetic handles that can be readily transformed into other functional groups. For instance, the cyano group can be converted to amines or carboxylic acids, which are key functionalities in many drug candidates. nih.gov This versatility has led to its use in the development of compounds targeting a range of diseases.
Research has demonstrated the importance of pyrrole-3-carbonitrile derivatives in the synthesis of potential kinase inhibitors, which are a significant class of anticancer agents. core.ac.uk The ability to construct fused ring systems, such as pyrrolo[3,2-d]pyrimidines, from this precursor is particularly noteworthy. nih.gov These scaffolds are present in a number of biologically active molecules, including those with potential as EGFR and CDK2 inhibitors. nih.gov
Table 1: Examples of Bioactive Scaffolds Derived from Pyrrolecarbonitriles
| Scaffold | Therapeutic Target/Application | Reference |
| Pyrrolo[3,2-d]pyrimidine | EGFR/CDK2 inhibitors (Anticancer) | nih.gov |
| Pyrrole-3-carboxamide | JAK2 inhibitors | researchgate.net |
| Fused Pyrrole Systems | General anticancer agents | nih.gov |
Utility in the Synthesis of Functionalized Heterocyclic Scaffolds
The reactivity of this compound makes it an ideal substrate for the synthesis of a wide array of functionalized heterocyclic scaffolds. The electron-withdrawing nature of the formyl and cyano groups influences the reactivity of the pyrrole ring, enabling selective chemical transformations.
One of the key applications is in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecules. nih.gov These reactions are highly valued in medicinal chemistry for their ability to generate diverse libraries of compounds for biological screening. For example, it can be used in the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx
The formyl group can readily participate in condensation reactions with various nucleophiles, while the nitrile group can undergo cycloaddition reactions or be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity allows for the construction of various fused heterocyclic systems. For instance, it is a key intermediate in the synthesis of 7-azaindole (B17877) derivatives. uni-rostock.de The synthesis of pyrroloquinolines and pyrrolo-phenanthridines has also been demonstrated using related pyrrole-3-carbaldehydes. rsc.org
Development of Advanced Materials, Polymers, and Dyes
Beyond pharmaceuticals, this compound and its derivatives have found applications in materials science. The pyrrole core is a component of various functional materials, and the ability to introduce different substituents via the formyl and cyano groups allows for the fine-tuning of material properties. bldpharm.com
Pyrrole-containing compounds are known to be components of dyes and functionalized materials. rsc.org The extended π-system of the pyrrole ring, which can be further extended through reactions of the formyl group, is a key feature for chromophoric and luminescent properties. This makes derivatives of this compound potential candidates for use in the development of organic dyes.
In the field of polymer science, pyrrole derivatives can be used as monomers for the synthesis of conductive polymers and other advanced materials. bldpharm.com The specific functionalities of this compound could be exploited to create polymers with unique optical or electronic properties. There is growing interest in using such functionalized pyrroles in the development of materials for dye-sensitized solar cells (DSSCs) and organic photo-voltaics (OPVs). ambeed.comdiva-portal.orgresearchgate.net
Catalytic Applications and Ligand Design
The nitrogen atom and the functional groups on the pyrrole ring of this compound make it and its derivatives suitable for use as ligands in coordination chemistry. The ability to form stable complexes with various metal ions is a key characteristic of such heterocyclic compounds. researchgate.net
By modifying the formyl and cyano groups, a variety of bidentate or polydentate ligands can be synthesized. These ligands can then be used to create metal complexes with specific catalytic activities. For example, dithiocarbamate (B8719985) ligands derived from related indole-based compounds have been synthesized and their metal complexes have shown catalytic potential. researchgate.net The design of such ligands is crucial for the development of new catalysts for a wide range of organic transformations. While direct catalytic applications of this compound itself are not extensively documented, its role as a precursor for more complex ligand structures is an active area of research.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-formyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions influence yield?
- Methodology : The compound can be synthesized via multicomponent reactions using carbonyl-containing precursors. For example, cyclization of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) is a foundational approach . Modifications, such as substituting aldehydes or ketones, can introduce the formyl group at the 5-position. Reaction temperature (typically 80–100°C) and solvent choice (e.g., ethanol vs. acetic acid) critically affect yields, with polar aprotic solvents favoring cyclization .
- Data Consideration : IR spectroscopy (νmax ≈ 2218–2221 cm⁻¹ for C≡N stretch) and NMR (δ 9.5–10.0 ppm for aldehyde protons) are key for confirming structural integrity .
Q. How is crystallographic data for this compound derivatives analyzed?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves molecular geometry. For example, planar pyrrole rings and hydrogen-bonding networks (N–H⋯O, C–H⋯O) are common . WinGX or ORTEP software visualizes anisotropic displacement parameters and packing diagrams .
- Data Consideration : Metrics like RMSD from planarity (<0.05 Å) and hydrogen-bond distances (2.5–3.0 Å) validate structural models .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for synthetic intermediates be resolved?
- Methodology : Contradictions in NMR or IR spectra often arise from tautomerism or solvent effects. For example, the aldehyde proton (CHO) may exhibit variable chemical shifts in DMSO due to hydrogen bonding. Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to distinguish tautomers .
- Case Study : In a synthesis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, intramolecular H-bonding caused unexpected downfield shifts, resolved via SC-XRD .
Q. What strategies optimize regioselectivity during functionalization of the pyrrole core?
- Methodology : Electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the cyano group. DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, guiding substituent placement. Experimental validation via competitive reactions (e.g., nitration or halogenation) confirms theoretical models .
- Data Analysis : Monitor reaction progress via HPLC-MS to quantify regioisomer ratios. Adjust catalysts (e.g., Lewis acids) to suppress side products .
Q. How do hydrogen-bonding interactions influence the solid-state properties of this compound derivatives?
- Methodology : Analyze intermolecular interactions using Hirshfeld surfaces (CrystalExplorer) and topology analysis (AIM theory). For instance, N–H⋯O bonds in ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate stabilize layered packing, enhancing thermal stability .
- Advanced Tools : Pair SC-XRD with DSC/TGA to correlate H-bond networks with melting points or decomposition temperatures.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally similar pyrrole carbonitriles?
- Methodology : Cross-validate bioactivity claims using standardized assays (e.g., MTT for cytotoxicity). For example, while 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives show antitumor activity, substituent effects (e.g., formyl vs. methyl groups) may alter potency .
- Statistical Approach : Apply multivariate analysis (PCA or PLS) to isolate structural descriptors (e.g., logP, polar surface area) governing activity.
Experimental Design Considerations
Q. What computational tools predict synthetic pathways for novel this compound analogs?
- Methodology : Use retrosynthetic AI (e.g., Pistachio, Reaxys) to propose routes based on existing reactions. For example, Paal-Knorr condensations or Vilsmeier-Haack formylation are viable for introducing the formyl group .
- Validation : Compare predicted yields/selectivity with small-scale lab trials. Adjust parameters (e.g., stoichiometry, catalysts) iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
